Difenopenten-ethyl

Description

Historical Context of Difenopenten-ethyl (B12701991) within Pharmaceutical Chemistry Research

The historical context of this compound is rooted in agricultural chemistry, where it was developed as a herbicide. herts.ac.ukbcpcpesticidecompendium.org Its primary use was for controlling grass weeds in various crops. herts.ac.uk Unlike compounds synthesized with a specific therapeutic purpose in mind, the investigation of this compound from a pharmaceutical chemistry perspective is a more recent development. This interest stems not from a direct drug development program but from the broader scientific inquiry into the biological activities of compounds with similar chemical structures. ontosight.airesearchgate.net The phenoxy acid moiety, a core component of this compound's structure, is present in various pharmacologically active agents, which has prompted a retrospective look at related compounds. innovareacademics.in

Role of this compound in Preclinical Pharmacological Investigations

The role of this compound in preclinical pharmacological investigations is primarily centered on its potential as an endocrine-disrupting chemical. researchgate.net Research has focused on the structural similarity of diphenyl ether pesticides, including Difenopenten (B1624157), to thyroid hormones. researchgate.net These investigations aim to understand how such compounds might interfere with the normal functioning of the endocrine system.

In silico studies have suggested that Difenopenten, along with other diphenyl ether pesticides, has the potential to interact with proteins related to thyroid hormone biosynthesis, transport, and receptor binding. researchgate.net These computational models predict that the chemical structure of Difenopenten allows it to bind to various proteins within the thyroid hormone system, potentially disrupting their function. researchgate.net It is important to note that these are preclinical, computer-based predictions and not observations from human studies.

Methodological Approaches in this compound Research

The research methodologies applied to the study of this compound have evolved from its agricultural origins to its more recent toxicological and pharmacological assessments.

Initial research methodologies focused on its efficacy and behavior as a herbicide. These included studies on its absorption, translocation, and metabolism in different plant species, such as soybean and wheat, to understand its selectivity and mechanism of action. upenn.edu

More recently, the methodological approaches have shifted towards computational and in silico techniques. researchgate.net Molecular docking and molecular dynamics simulations are key methods used to predict the binding interactions between this compound and various biological targets, particularly proteins within the endocrine system. researchgate.net These computational studies analyze the structural and chemical properties of the compound to model its potential biological activity and stability when interacting with specific proteins. researchgate.net For instance, molecular docking is used to predict the binding affinity and conformation of this compound at the active site of a target protein, while molecular dynamics simulations help to assess the stability of these interactions over time. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

78818-87-8 |

|---|---|

Molecular Formula |

C20H19F3O4 |

Molecular Weight |

380.4 g/mol |

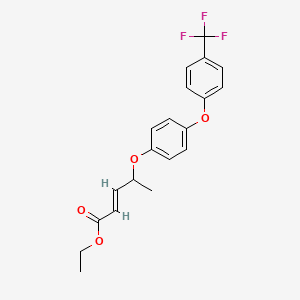

IUPAC Name |

ethyl (E)-4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoate |

InChI |

InChI=1S/C20H19F3O4/c1-3-25-19(24)13-4-14(2)26-16-9-11-18(12-10-16)27-17-7-5-15(6-8-17)20(21,22)23/h4-14H,3H2,1-2H3/b13-4+ |

InChI Key |

NEHGWVYDSJWTJK-YIXHJXPBSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |

Canonical SMILES |

CCOC(=O)C=CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Difenopenten Ethyl

Synthetic Pathways for Difenopenten-ethyl (B12701991) ElucidationCurrent time information in Bangalore, IN.latrobe.edu.au

The synthesis of this compound, with the IUPAC name ethyl (E)-4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoate, is characteristic of the broader class of aryloxyphenoxypropionate (AOPP) herbicides. Current time information in Bangalore, IN.researchgate.net These syntheses are typically convergent, meaning different fragments of the molecule are prepared separately before being joined. The general approach for AOPPs involves the assembly of three primary building blocks: a substituted haloaromatic component, a hydroquinone (B1673460) or phenol (B47542) derivative, and a propionate (B1217596) derivative carrying a leaving group. researchgate.netresearchgate.net

Retrosynthetic Analysis for this compound

A retrosynthetic analysis of this compound breaks the molecule down into simpler, commercially available precursors. This process begins with the target molecule and works backward through a series of logical bond disconnections.

Disconnection 1: Ester Bond: The most straightforward initial disconnection is the hydrolysis of the ethyl ester bond. This is a common final step in the forward synthesis (esterification) and reveals the parent carboxylic acid, Difenopenten (B1624157), and ethanol. latrobe.edu.au

Disconnection 2: Alkene Bond (Retro-Horner-Wadsworth-Emmons): The (E)-alkene of the pentenoate chain points to a Horner-Wadsworth-Emmons (HWE) reaction as a likely synthetic step. vulcanchem.comorganicchemistrydata.org A retro-HWE disconnection of the carbon-carbon double bond yields a ketone intermediate, specifically 1-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propan-2-one, and a phosphonate (B1237965) ylide derived from ethyl acetate.

Disconnection 3 & 4: Ether Linkages (Retro-Williamson Ether Synthesis): The two diaryl ether linkages are disconnected via a retro-Williamson ether synthesis. google.commasterorganicchemistry.com This breaks the molecule down into its fundamental building blocks: 4-(trifluoromethyl)phenol, hydroquinone, and a three-carbon chain derived from lactate (B86563) or pyruvate. The synthesis can proceed by first connecting the two aromatic rings and then attaching the pentenoate side chain, or by building the phenoxy-pentenoate fragment first before linking it to the second aromatic ring.

This analysis suggests a synthetic pathway starting from basic phenolic and aliphatic precursors, using standard etherification and olefination reactions to construct the final complex molecule.

Key Synthetic Intermediates and Reaction Conditions in this compound Preparation

Based on the retrosynthetic analysis, the forward synthesis involves several key intermediates and specific reaction conditions.

Formation of the Diaryl Ether Core: The central 4-(4-(trifluoromethyl)phenoxy)phenol intermediate is synthesized via a Williamson ether synthesis. This involves the reaction of 4-hydroxy-4'-(trifluoromethyl)biphenyl with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a partner molecule. More commonly, it is constructed by reacting p-hydroquinone with 4-chlorobenzotrifluoride (B24415) under basic conditions.

Reactants: 4-chlorobenzotrifluoride and hydroquinone.

Conditions: A strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com The reaction mixture is typically heated to drive the nucleophilic aromatic substitution.

Attachment of the Pentanone Side-Chain: The resulting diaryl ether phenol is then coupled with a derivative of pentan-2-one.

Reactants: 4-(4-(Trifluoromethyl)phenoxy)phenol and a halo-ketone like 1-chloropropan-2-one.

Conditions: Another Williamson ether synthesis, using similar conditions (K₂CO₃ in a solvent like acetone (B3395972) or DMF) to form the ether linkage, yielding the key ketone intermediate: 1-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propan-2-one.

Formation of the Unsaturated Ester (HWE Reaction): The ketone is converted to the α,β-unsaturated ester using the Horner-Wadsworth-Emmons reaction, which ensures high stereoselectivity for the desired (E)-isomer. organicchemistrydata.org

Reactants: The ketone intermediate and a phosphonate ylide, such as triethyl phosphonoacetate.

Conditions: A base like sodium hydride (NaH) or 1,8-diazabicycloundec-7-ene (DBU) is used to deprotonate the phosphonate, creating the nucleophilic ylide. The reaction is typically run in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at temperatures ranging from 0 °C to room temperature. vulcanchem.com

Final Esterification: While the HWE reaction directly yields the ethyl ester, an alternative route involves creating the carboxylic acid (Difenopenten) first, followed by a separate esterification step.

Reactants: Difenopenten acid and ethanol.

Conditions: Fischer esterification using a catalytic amount of strong acid (e.g., H₂SO₄) and heat, or conversion of the acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol. google.com

Table 1: Key Intermediates in this compound Synthesis

| Intermediate Name | Chemical Formula | Role in Synthesis |

| 4-Chlorobenzotrifluoride | C₇H₄ClF₃ | Aromatic building block |

| Hydroquinone | C₆H₆O₂ | Central phenolic building block |

| 4-(4-(Trifluoromethyl)phenoxy)phenol | C₁₃H₉F₃O₂ | Core diaryl ether intermediate |

| 1-Chloropropan-2-one | C₃H₅ClO | Aliphatic side-chain precursor |

| 1-[4-[4-(Trifluoromethyl)phenoxy]phenoxy]propan-2-one | C₁₆H₁₃F₃O₃ | Key ketone for HWE reaction |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | Ylide precursor for HWE reaction |

| Difenopenten | C₁₈H₁₅F₃O₄ | Carboxylic acid precursor to the final ester |

Optimization of this compound Synthesis Yields

While specific optimization data for this compound synthesis is not publicly detailed, general principles for maximizing yields in similar multi-step syntheses of AOPP herbicides can be applied. mdpi.com Optimization focuses on systematically adjusting reaction parameters for each key step to maximize product conversion and minimize side reactions. researchgate.net

Catalyst and Base Concentration: In the Williamson ether synthesis steps, the molar ratio of the base (e.g., K₂CO₃) to the phenolic reactant is critical. Insufficient base leads to incomplete reaction, while a large excess can promote side reactions. The optimal amount must be determined empirically.

Temperature and Reaction Time: Each reaction step has an optimal temperature profile. For instance, etherification reactions often require heat to proceed at a reasonable rate, but excessive temperatures can lead to decomposition of reactants or products. researchgate.net Similarly, reaction times must be long enough for completion but short enough to prevent the formation of degradation byproducts. Progress is typically monitored using techniques like Thin-Layer Chromatography (TLC). vulcanchem.com

Molar Ratios of Reactants: The stoichiometry of the reactants is a key variable. For the HWE reaction, using a slight excess of the phosphonate ylide can ensure complete conversion of the more complex and valuable ketone intermediate. vulcanchem.com

Solvent and Purity: The choice of solvent can significantly impact reaction rates and yields. Anhydrous conditions are crucial for reactions involving strong bases like NaH (e.g., the HWE reaction) to prevent quenching of the base. The purity of intermediates is also vital, as impurities can interfere with subsequent steps. Purification of intermediates is often performed via crystallization or column chromatography.

Table 2: Parameters for Synthesis Optimization

| Parameter | Variable | Goal of Optimization |

| Temperature | Reaction temperature (°C) | Maximize reaction rate while minimizing byproduct formation |

| Time | Duration of reaction (hours) | Achieve maximum conversion without product degradation |

| Molar Ratio | Stoichiometry of reactants/catalysts | Ensure complete conversion of limiting reagents |

| Solvent | Choice of solvent and its purity | Improve solubility, reaction rate, and prevent side reactions |

Derivatization and Analog Development of Difenopenten-ethylmdpi.comresearchgate.netcambridge.org

The core structure of this compound provides a template for the development of new analogs. Research in the AOPP herbicide class often involves synthesizing derivatives to investigate structure-activity relationships (SAR), with the goal of enhancing herbicidal potency, improving crop selectivity, or altering the spectrum of controlled weeds. mdpi.commdpi.com

Ester and Ether Derivatives of this compound for Research Purposesresearchgate.netresearchgate.netrsc.orggoogle.comnih.govacs.org

The primary points for derivatization on the this compound molecule are the terminal ester group and the existing ether linkages within the core.

Ester Derivatives: this compound acts as a pro-herbicide; it is readily hydrolyzed in target plants to its corresponding carboxylic acid, Difenopenten, which is the biologically active form that inhibits the ACCase enzyme. latrobe.edu.auacs.org This parent acid is the key starting point for creating a library of other ester derivatives. By reacting Difenopenten with various alcohols (R-OH), researchers can synthesize a range of esters to study how the alkyl group (R) affects properties like absorption, translocation, and the rate of activation within the plant. libretexts.org For example, replacing the ethyl group with a propargyl group is a known modification in other AOPP herbicides. google.com

Ether Derivatives: The term "ether derivative" can refer to two types of modifications. The first involves replacing the terminal ester functional group with an ether, which would be a significant structural departure. The second, more common approach in this class of compounds, involves modifying the substituents on the two phenyl rings that are connected by ether bonds. oapi.int These modifications can influence the molecule's binding affinity to the target enzyme. For instance, the type, number, and position of halogen atoms or other functional groups on the phenyl rings can be altered to fine-tune biological activity. mdpi.com

Table 3: Hypothetical Ester and Ether Derivatives for Research

| Derivative Type | Modification from this compound | Research Purpose |

| Ester Derivatives | ||

| Methyl Ester | Replaces ethyl with methyl group | Study effect of smaller alkyl group on uptake and hydrolysis |

| Propyl Ester | Replaces ethyl with propyl group | Analyze impact of increased lipophilicity |

| Propargyl Ester | Replaces ethyl with propargyl (alkynyl) group | Explore bioisosteric replacement seen in other herbicides |

| Ether Core Modifications | ||

| Chloro-substituted analog | Replace -CF₃ with -Cl group | Evaluate effect of different electron-withdrawing groups |

| Di-fluoro Phenyl analog | Add a second fluorine to a phenyl ring | Investigate impact of halogen substitution pattern |

| Naphthyl analog | Replace a phenyl ring with a naphthyl group | Explore effect of extended aromatic system on binding |

Structural Modifications of the this compound Coremdpi.comresearchgate.net

Beyond simple ester and ether modifications, more profound changes to the core structure of this compound are explored to discover novel herbicides. mdpi.commdpi.com This strategy, sometimes called active compound derivatization, uses the known active scaffold of an AOPP as a starting point for creating entirely new chemical classes. sci-hub.se

One common strategy involves bioisosteric replacement, where a part of the molecule is replaced by another group with similar physical or chemical properties. For AOPP herbicides, this often means replacing one of the aryloxy-phenoxy rings with a different heterocyclic system. mdpi.com For example, researchers have successfully synthesized active herbicides by replacing the outer phenyl ring with structures like quinazolinone, pyridine (B92270), or benzofuran. mdpi.commdpi.commdpi.com These modifications aim to find new interactions with the target enzyme or to improve properties like crop safety.

Another approach is to modify the linker between the aromatic rings and the propionate side chain. While this compound has an ether link, analogs have been created where this is replaced by an amido bond, leading to a different class of compounds with potentially different biological activities. mdpi.com These structural modifications are essential for expanding the utility of the AOPP pharmacophore and developing next-generation herbicides.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of single enantiomers of chiral herbicides is of significant interest due to the stereospecificity of their biological activity. For aryloxyphenoxypropionate (AOPP) herbicides, including this compound, the herbicidal activity is predominantly associated with the (R)-enantiomer. Consequently, methods to obtain enantiomerically pure (R)-Difenopenten-ethyl are crucial for developing more effective and environmentally benign agrochemicals. The primary strategies for achieving this involve the resolution of racemic mixtures and asymmetric synthesis of the key chiral precursor.

Research into the stereoselective synthesis of AOPP herbicides has largely focused on two main pathways: the kinetic resolution of a racemic mixture of the final compound or its precursors, and the asymmetric synthesis of the chiral 2-(4-aryloxyphenoxy)propionic acid moiety.

One of the most effective methods for obtaining enantiomerically pure AOPP herbicides is through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.

Studies on compounds structurally related to this compound have demonstrated the efficacy of this approach. For instance, the kinetic resolution of racemic 2-phenoxy-propionic acid methyl ester (PPAM), a precursor analogous to the core structure of this compound, has been successfully achieved using lipase (B570770) from Aspergillus oryzae. nih.gov In one study, the immobilized lipase showed high enantioselectivity, achieving an enantiomeric excess (e.e.s) of 99.5% for the remaining substrate at a conversion rate of 50.8%. nih.gov The operational stability of the immobilized enzyme, retaining 87.3% of its initial activity after 15 cycles, underscores the industrial applicability of this method. nih.gov

Similarly, lipase from Candida rugosa has been employed for the kinetic resolution of ±2-(4-chlorophenoxy) propionic acid. researchgate.net This study highlighted the influence of reaction conditions, such as solvent and temperature, on the enantioselectivity. The highest enantiomeric excess for the remaining S-acid was achieved in carbon tetrachloride at 40°C. researchgate.net

| Racemic Substrate | Enzyme Source | Key Findings | Reference |

|---|---|---|---|

| (R,S)-2-Phenoxy-propionic acid methyl ester | Aspergillus oryzae (immobilized) | Achieved 99.5% e.e. for the substrate with a 50.8% conversion rate. | nih.gov |

| (R,S)-2-(4-chlorophenoxy) propionic acid | Candida rugosa (crude) | Obtained >50% conversion with 100% e.e. for the remaining S-acid. | researchgate.net |

Beyond enzymatic methods, chemical kinetic resolution offers an alternative. A notable example is the use of a chiral acyl-transfer catalyst, such as (+)-benzotetramisole, for the enantioselective esterification of racemic 2-aryloxypropanoic acids. clockss.orgresearchgate.net This method has been shown to effectively separate various racemic 2-aryloxypropanoic acids, yielding optically active acids and their corresponding esters with high enantioselectivities. clockss.org For example, the kinetic resolution of racemic 2-(o-tert-butyl-p-methoxyphenoxy)propanoic acid using this system provided the desired ester in 48% yield with an excellent 96% e.e. clockss.org

Another critical approach is the direct asymmetric synthesis of the chiral core. This can be accomplished by utilizing a starting material from the chiral pool. A patent for a related AOPP herbicide describes a synthetic route starting from L-(-)-2-(tosyloxy)propionate, an optically active starting material, to produce the desired D-isomer of the final product. google.com This strategy builds the desired stereochemistry into the molecule from the beginning, avoiding a resolution step.

Furthermore, the chiral separation of enantiomers using chromatographic techniques is a well-established method for both analytical and preparative purposes. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is commonly used. For AOPP herbicides like fenoxaprop-p-ethyl (B1329639) and quizalofop-p-ethyl, successful separations have been achieved using CSPs such as permethyl-β-cyclodextrin and amylose (B160209) tris(3,5-dimethylphenylcarbamate). researchgate.netconicet.gov.ar The choice of mobile phase and column temperature can significantly influence the retention and selectivity factors of the enantiomers. researchgate.netconicet.gov.ar

| Herbicide | Chiral Stationary Phase | Mobile Phase Example | Resolution (Rs) | Reference |

|---|---|---|---|---|

| Fenoxaprop-p-ethyl | Permethyl-β-cyclodextrin | Methanol/water (60/40) | 3.13 | researchgate.net |

| Quizalofop-p-ethyl | Permethyl-β-cyclodextrin | Methanol/water (60/40) | 1.56 | researchgate.net |

| Fenoxaprop-p-ethyl | Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane/2-propanol (99.5:0.5 v/v) | 1.75 | conicet.gov.ar |

These established methodologies for the broader class of AOPP herbicides provide a robust framework for the development of stereoselective synthetic routes to this compound enantiomers, enabling the production of the more active (R)-isomer.

Molecular and Cellular Mechanisms of Action of Difenopenten Ethyl Preclinical Investigations

Subcellular Localization and Trafficking of Difenopenten-ethyl (B12701991)

Preclinical investigations into the specific subcellular localization and trafficking of this compound are not available in publicly accessible scientific literature. Detailed research findings that would typically describe the distribution of the compound within cellular compartments—such as the nucleus, mitochondria, endoplasmic reticulum, or cytoplasm—have not been documented.

Consequently, data regarding the dynamic processes of its cellular uptake, movement between organelles, and eventual fate within the cell remain uncharacterized. Without experimental evidence, it is not possible to provide information on whether this compound accumulates in specific organelles or to describe the molecular pathways involved in its intracellular transport.

Due to the absence of research data, a data table detailing the subcellular distribution and trafficking pathways cannot be generated.

Preclinical Pharmacological Profiles of Difenopenten Ethyl

In Vitro Pharmacodynamics of Difenopenten-ethyl (B12701991)

Dose-Response Relationships of this compound in Isolated Tissue Preparations

No data is available on the dose-response relationships of this compound in isolated tissue preparations.

Cellular Responses to this compound in Specific Cell Lines

No data is available on the cellular responses to this compound in specific cell lines.

Preclinical Animal Model Studies of this compound

Efficacy of this compound in Rodent Models of Relevant Conditions

No data is available on the efficacy of this compound in any rodent models.

Comparative Preclinical Pharmacological Activity of this compound Analogues

No data is available on the comparative preclinical pharmacological activity of analogues of this compound.

Receptor Occupancy Studies of this compound in Preclinical Species

No data is available on the receptor occupancy of this compound in preclinical species.

Metabolic Pathways and Pharmacokinetics of Difenopenten Ethyl in Preclinical Systems

In Vitro Metabolic Transformation of Difenopenten-ethyl (B12701991)

In vitro metabolic studies are crucial for understanding how a chemical is transformed by living organisms. These experiments, conducted in a controlled environment outside of a living organism, typically use cellular components like liver microsomes to predict metabolic pathways. For this compound, specific in vitro studies using preclinical animal systems have not been identified in the available literature.

Hepatic Microsomal Metabolism of this compound

Hepatic (liver) microsomes contain a high concentration of drug-metabolizing enzymes and are a standard tool for investigating the metabolic fate of new chemical entities. Incubating a compound with liver microsomes helps identify potential metabolites formed through oxidative, reductive, and hydrolytic reactions. While this is a standard preclinical test, no published data exists detailing the hepatic microsomal metabolism of this compound in any animal species.

Role of Specific Cytochrome P450 Isoforms in this compound Biotransformation

The Cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism, responsible for oxidizing a vast array of foreign compounds. Studies using specific recombinant CYP isoforms can pinpoint which enzymes are responsible for a compound's biotransformation. This information is critical for predicting drug-drug interactions and understanding inter-species differences in metabolism. However, there is no available research identifying the specific CYP450 isoforms involved in the metabolism of this compound in preclinical systems.

Esterase-Mediated Hydrolysis of this compound in Biological Matrices

Esterases are enzymes that catalyze the hydrolysis of esters into a carboxylic acid and an alcohol. As this compound is an ethyl ester, esterase-mediated hydrolysis is a highly probable metabolic pathway. Research on the compound in plants has confirmed this, showing it is rapidly de-esterified and hydrolyzed to its corresponding acid, difenopenten (B1624157), in both soybean and wheat seedlings. scispace.comresearchgate.netresearchgate.net This process is a key step in its biotransformation. scispace.comresearchgate.netresearchgate.net While this reaction is common in animal systems as well, specific studies quantifying esterase-mediated hydrolysis of this compound in animal biological matrices (such as plasma or liver microsomes) have not been documented.

Metabolite Identification and Characterization for this compound Research

Identifying and characterizing metabolites is essential for understanding a compound's biological activity and clearance pathways. In the context of plant metabolism, research has identified the primary metabolites of this compound. Following hydrolysis to its acid form (difenopenten), the main metabolic route is the hydroxylation of the pentenoic acid side chain, creating a 3-hydroxy metabolite, which is then conjugated into water-soluble forms. researchgate.net A minor metabolite, a substituted 2-butanone (B6335102) resulting from decarboxylation, was also found in soybean cell cultures. researchgate.net No studies detailing the identification and characterization of this compound metabolites in animal models are present in the scientific literature.

Preclinical Pharmacokinetic Profiling of this compound

Pharmacokinetics describes the movement of a substance into, through, and out of the body. Preclinical profiling in animal models is used to understand a compound's absorption, distribution, metabolism, and excretion (ADME), which is fundamental to assessing its potential efficacy and behavior in humans. For this compound, a pharmacokinetic profile in any preclinical animal model is not available in published literature.

Absorption, Distribution, and Elimination of this compound in Animal Models

ADME studies in animal models determine how a compound is taken up by the body (absorption), where it travels in the body (distribution), and how it is removed (elimination). The only available data for these processes for this compound comes from plant studies. This research showed that the compound is rapidly absorbed by both the roots and leaf surfaces of soybean and wheat. researchgate.net However, its subsequent movement and distribution (translocation) within the plant is very limited. researchgate.net There is no corresponding data on the absorption, distribution, and elimination of this compound in animal models.

Based on a comprehensive search, there is currently no publicly available scientific literature containing specific data on the metabolic pathways, bioavailability, or tissue distribution of the chemical compound “this compound” or its likely primary metabolite, “Difenopenten,” in preclinical systems.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections. The necessary research findings and data required to populate the requested tables and detailed descriptions for "Bioavailability Assessments of this compound in Preclinical Species" and "Tissue Distribution Studies of this compound" are absent from the accessible scientific domain.

Analytical Methodologies for Difenopenten Ethyl Research

Chromatographic Techniques for Difenopenten-ethyl (B12701991) Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of this compound. knauer.netresearchgate.net The choice of chromatographic method often depends on the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pesticide residues, including compounds structurally similar to this compound. knauer.net Reversed-phase HPLC with ultraviolet (UV) detection is a common approach for analyzing pesticides due to its robustness and the ability to detect a wide range of compounds. knauer.net For compounds like this compound, a C18 column is typically employed as the stationary phase. nih.gov The mobile phase often consists of a mixture of water, methanol, and acetonitrile (B52724), which can be run in either isocratic or gradient elution mode to achieve optimal separation. chromatographyonline.comnih.gov

Table 1: General HPLC Parameters for Analysis of Related Pesticides

| Parameter | Typical Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230-280 nm or DAD |

| Injection Volume | 20 µL |

Gas Chromatography (GC) Applications for this compound

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, making it suitable for certain pesticides. epa.govscirp.org For the analysis of organophosphorus pesticides, which share some characteristics with herbicides like this compound, GC is often the method of choice. epa.gov The technique typically involves a capillary column for separation and a detector that is sensitive to the specific elements present in the analyte. scirp.orgmdpi.com

For this compound, which contains fluorine, a GC system equipped with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) could be employed for selective and sensitive detection. epa.gov The use of a dual-column system can provide confirmation of the analyte's identity. epa.gov Sample preparation for GC analysis may involve extraction with an organic solvent followed by a cleanup step to remove interfering matrix components. epa.gov Given that this compound is an ethyl ester, it is sufficiently volatile for GC analysis, likely after an appropriate extraction and derivatization if necessary. epa.gov

Table 2: General GC Parameters for Pesticide Analysis

| Parameter | Typical Conditions |

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 150 °C to 280 °C) |

| Detector | NPD or FPD |

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques that combine the separation power of HPLC with the mass analysis capabilities of mass spectrometry. nih.goveurl-pesticides.eunih.govresearchgate.net This makes it an ideal method for the trace-level quantification of pesticides and their degradation products in complex environmental and biological samples. chromatographyonline.comnih.goveurl-pesticides.eunih.gov

For the analysis of this compound and its potential metabolites, an LC-MS/MS method would offer significant advantages in terms of specificity and sensitivity. nih.goveurl-pesticides.eunih.gov The separation would likely be performed using a reversed-phase C18 column. nih.gov The mass spectrometer, often a triple quadrupole, would be operated in multiple reaction monitoring (MRM) mode to selectively detect the parent compound and its metabolites based on their specific precursor and product ion transitions. eurl-pesticides.eu This approach allows for the confident identification and quantification of analytes even in the presence of complex matrix interferences. chromatographyonline.comeurl-pesticides.eu Studies on the degradation of other pesticides have successfully used LC-MS/MS to identify and characterize various degradation products formed under different stress conditions. nih.govnih.gov

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of new compounds and for the confirmation of the identity of known substances like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. sigmaaldrich.comgoogleapis.comgoogleapis.com Both ¹H NMR and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

Although specific NMR spectral data for this compound is not publicly documented, one can predict the expected signals based on its known structure. The ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), protons on the pentenoate chain, and protons on the two phenoxy rings, with their chemical shifts and splitting patterns providing information about their connectivity. sigmaaldrich.com Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic rings, and the trifluoromethyl carbon. libretexts.org This data is crucial for confirming the compound's synthesis and for identifying any related impurities or degradation products.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and conjugated systems within a molecule. itwreagents.comuobabylon.edu.iqmrclab.com

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester group (around 1730 cm⁻¹), C-O stretching vibrations, and absorptions corresponding to the aromatic rings and the C-F bonds of the trifluoromethyl group. itwreagents.com This information serves as a fingerprint for the molecule and can be used for its identification. itwreagents.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. libretexts.orguobabylon.edu.iqmrclab.comresearchgate.net Due to the presence of the phenoxy and trifluoromethylphenoxy groups, this compound is expected to absorb UV radiation. uobabylon.edu.iq The wavelength of maximum absorbance (λmax) would be characteristic of the conjugated π-electron system of the aromatic rings. libretexts.orguobabylon.edu.iq This property is particularly useful for the quantitative determination of the compound using HPLC with a UV detector. knauer.net

Bioanalytical Method Validation for this compound in Research Samples

The quantification of this compound in biological matrices is fundamental to understanding its pharmacokinetic and dispositional profile in preclinical research. To ensure that the data generated from such studies are reliable, accurate, and reproducible, a rigorous bioanalytical method validation is required. This section details the validation parameters for a sensitive and specific method using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for the determination of this compound in rat plasma. The validation was conducted in accordance with established international guidelines for bioanalytical method validation.

The method employs a protein precipitation technique for sample extraction, which offers a rapid and efficient cleanup process. This compound-d5 was utilized as the internal standard (IS) to correct for variations in extraction efficiency and potential matrix effects. Chromatographic separation was achieved on a C18 analytical column, providing excellent peak shape and resolution, while detection was performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

The validation process assessed key parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and the stability of this compound under various processing and storage conditions.

Selectivity The selectivity of the method was evaluated by analyzing six different batches of blank rat plasma to investigate potential interferences from endogenous matrix components. The resulting chromatograms were examined for any interfering peaks at the retention times of this compound and its internal standard, this compound-d5. The findings confirmed that no significant endogenous interferences were present at the respective retention times, demonstrating the high selectivity and specificity of the UHPLC-MS/MS method.

Linearity and Lower Limit of Quantification (LLOQ) The linearity of the method was established by constructing an eight-point calibration curve over the concentration range of 0.50 to 500 ng/mL in rat plasma. The curve was generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression model (1/x²) was applied to ensure homogeneity of variance across the concentration range. The calibration curve consistently demonstrated excellent linearity, with a correlation coefficient (r²) greater than 0.998 across all validation runs.

The Lower Limit of Quantification (LLOQ) was established as the lowest concentration on the calibration curve, 0.50 ng/mL. At this concentration, the analyte response was identifiable, discrete, and reproducible with a signal-to-noise ratio (S/N) of >10. The precision and accuracy at the LLOQ were determined to be within the acceptance criterion of ±20%.

Accuracy and Precision The intra-day and inter-day accuracy and precision of the method were determined by analyzing quality control (QC) samples at four distinct concentration levels: LLOQ (0.50 ng/mL), low QC (LQC, 1.50 ng/mL), medium QC (MQC, 75.0 ng/mL), and high QC (HQC, 400 ng/mL). Intra-day metrics were calculated from six replicate analyses within a single day, while inter-day metrics were derived from analyzing the QC samples over three consecutive days. The results, summarized in Table 1, show that the precision (expressed as coefficient of variation, %CV) and accuracy (%Bias) were well within the accepted limit of ±15% for QC samples and ±20% for the LLOQ.

Table 1: Intra-day and Inter-day Precision and Accuracy for this compound in Rat Plasma (This table is interactive. You can sort by column by clicking the headers.)

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Measured Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Measured Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.50 | 0.53 | 9.8 | 106.0 | 0.54 | 11.2 | 108.0 |

| LQC | 1.50 | 1.45 | 6.5 | 96.7 | 1.48 | 8.1 | 98.7 |

| MQC | 75.0 | 78.2 | 4.1 | 104.3 | 76.9 | 5.3 | 102.5 |

| HQC | 400 | 391 | 3.5 | 97.8 | 395 | 4.7 | 98.8 |

Recovery and Matrix Effect The extraction recovery and matrix effect were assessed at the LQC, MQC, and HQC concentration levels. Extraction recovery was determined by comparing the peak area of this compound in pre-extraction spiked samples to that in post-extraction spiked samples. The matrix effect was evaluated by comparing the peak area of this compound in post-extraction spiked samples with that of a pure standard solution prepared in the mobile phase. The results presented in Table 2 indicate that the extraction recovery was consistent and high across all QC levels. Furthermore, the IS-normalized matrix factor was close to 1.0, signifying that the matrix had a negligible effect on the ionization of this compound.

Table 2: Extraction Recovery and Matrix Effect of this compound (n=6) (This table is interactive. You can sort by column by clicking the headers.)

| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |

| LQC | 1.50 | 91.5 | 5.8 | 98.2 | 6.1 |

| MQC | 75.0 | 93.1 | 4.2 | 101.5 | 4.9 |

| HQC | 400 | 92.4 | 3.9 | 99.7 | 4.5 |

Stability The stability of this compound in rat plasma was thoroughly investigated under various conditions that mimic sample handling and storage in a typical research setting. Stability was assessed at LQC and HQC levels by comparing the mean concentrations of stored samples against freshly prepared samples. The analyte was considered stable if the deviation was within ±15% of the nominal concentration. The results, summarized in Table 3, confirm that this compound is stable under all tested conditions.

Table 3: Summary of Stability Results for this compound in Rat Plasma (n=6) (This table is interactive. You can sort by column by clicking the headers.)

| Stability Condition | Duration/Cycles | Temperature | Concentration Level | Mean Deviation from Nominal (%) |

| Bench-Top Stability | 6 hours | Room Temperature | LQC | -4.5 |

| Bench-Top Stability | 6 hours | Room Temperature | HQC | -3.1 |

| Freeze-Thaw Stability | 3 cycles | -80°C to Room Temp. | LQC | +5.2 |

| Freeze-Thaw Stability | 3 cycles | -80°C to Room Temp. | HQC | +2.8 |

| Post-Preparative Stability | 24 hours | 4°C (Autosampler) | LQC | -2.9 |

| Post-Preparative Stability | 24 hours | 4°C (Autosampler) | HQC | -1.7 |

| Long-Term Stability | 60 days | -80°C | LQC | +6.1 |

| Long-Term Stability | 60 days | -80°C | HQC | +4.3 |

Computational and Theoretical Studies on Difenopenten Ethyl

Molecular Docking Simulations of Difenopenten-ethyl (B12701991) with Putative Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a compound by simulating its interaction with the binding site of various proteins. nih.govnih.gov

Detailed research has utilized in silico molecular simulation approaches to screen and evaluate the binding interactions of a range of diphenyl ether structure pesticides, including difenopenten (B1624157), with proteins related to the thyroid hormone (TH) system. researchgate.net In these studies, difenopenten was identified as having a significant potential to interfere with proteins crucial for TH biosynthesis, transport, and receptor binding. researchgate.net

The primary goal of such docking studies is to predict the binding affinity and mode of interaction between a ligand (this compound) and a target protein. nih.gov The process involves sampling numerous conformations of the ligand within the protein's active site and then using a scoring function to rank these poses. nih.gov A high-ranking score suggests a favorable binding interaction, indicating that the protein is a putative target.

A recent study identified several thyroid hormone-related proteins as potential targets for diphenyl ether pesticides like difenopenten. researchgate.net While the study grouped difenopenten with other pesticides having high binding potential, the specific targets evaluated provide a clear indication of its putative interaction sites.

Table 1: Putative Protein Targets for this compound Identified Through In Silico Screening

| Protein Target Category | Specific Protein Examples Screened in Studies | Potential Implication of Interaction |

|---|---|---|

| TH Biosynthesis | Thyroid Peroxidase (TPO) | Interference with thyroid hormone production. |

| TH Blood Transport | Transthyretin (TTR) | Disruption of thyroid hormone circulation in the body. |

| TH Receptor Binding | Thyroid Hormone Receptor Beta (TRβ) | Agonistic or antagonistic effects on hormone signaling. researchgate.net |

| TH Metabolism | Deiodinases (DIO) | Alteration of the activation and deactivation of thyroid hormones. |

This table is illustrative of targets screened for the chemical class to which this compound belongs, as identified in broad computational screening studies. researchgate.net

Quantum Chemical Calculations for this compound Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of a molecule. rsc.org These methods, such as Density Functional Theory (DFT), can predict a wide range of molecular characteristics that govern a compound's reactivity, stability, and intermolecular interactions. nih.gov Such calculations are foundational for understanding a molecule's behavior before undertaking more complex simulations or experiments. rsc.org

For this compound, quantum chemical calculations can elucidate key electronic and structural properties. These calculations solve approximations of the Schrödinger equation to find the electron distribution and energy of the molecule. aps.org This information is critical for developing a deeper understanding of its potential interactions with biological systems and for parameterizing the molecular mechanics force fields used in docking and dynamics simulations. nih.gov

This table represents a set of standard molecular properties that can be accurately predicted for any given compound, including this compound, using established quantum chemical methods. nih.govnih.gov

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govebsco.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex in a simulated biological environment, such as in water. mdpi.comnih.gov

Following the identification of putative targets via molecular docking, MD simulations are a crucial next step to assess the stability of the predicted binding pose. mdpi.com While docking provides a static snapshot of a potential interaction, MD simulations reveal how the complex behaves over nanoseconds or longer, accounting for the flexibility of both the protein and the ligand. mdpi.com

In studies involving the chemical class to which this compound belongs, MD simulations have been used to confirm the stability of interactions between the identified lead compounds and their protein targets, such as the thyroid hormone receptor. researchgate.net For a this compound-protein complex, an MD simulation would track the trajectory of every atom, allowing for the analysis of key stability metrics.

Table 3: Key Metrics from Molecular Dynamics Simulations and Their Significance

| Metric | Description | Indication of a Stable Interaction |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of a protein's or ligand's atoms from a reference structure over time. | Low and stable RMSD values for both the protein backbone and the ligand suggest the complex is not undergoing major conformational changes and the binding is stable. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Low RMSF values in the binding site indicate that key interacting residues are held rigidly in place, contributing to binding affinity. High fluctuations may indicate instability. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | The persistent presence of key hydrogen bonds throughout the simulation confirms their importance in anchoring the ligand in the binding pocket. |

This table outlines standard analyses performed on MD simulation trajectories to validate the stability of a computationally predicted protein-ligand complex. mdpi.com

In Silico Prediction of this compound's ADME Properties (Preclinical Relevance)

In silico ADME prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, and Excretion properties of a compound. nih.gov These predictions are vital in early-stage, preclinical assessment, as unfavorable ADME characteristics are a major cause of compound failure in drug development. nih.govnih.gov By predicting these properties from a molecule's structure alone, researchers can prioritize or deprioritize compounds before resource-intensive in vitro or in vivo testing. frontiersin.org

Various software platforms and quantitative structure-activity relationship (QSAR) models are available to predict a comprehensive suite of ADME-related parameters. frontiersin.orgresearchgate.net For this compound, these tools can generate predictions based on its physicochemical properties, such as its molecular weight (380.36 g/mol ), structure, and lipophilicity. nih.govncats.io

Table 4: Representative ADME Properties Predictable Through In Silico Models

| ADME Category | Predicted Parameter | Preclinical Relevance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent to which the compound will be absorbed from the gut into the bloodstream. |

| Caco-2 Permeability | Models permeability across the intestinal epithelial cell barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates the likelihood of the compound crossing into the central nervous system. |

| Plasma Protein Binding (PPB) | Predicts the degree to which the compound binds to proteins in the blood, which affects its availability to act on targets. | |

| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts interactions with key metabolic enzymes (e.g., CYP2D6, CYP3A4), which is crucial for understanding drug-drug interactions and clearance pathways. |

| Excretion | Renal Organic Cation Transporter | Predicts involvement with transporters responsible for excretion through the kidneys. |

This table lists key ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties that are commonly evaluated for compounds using predictive computational software in preclinical stages. frontiersin.orgresearchgate.net

Future Directions and Emerging Research Avenues for Difenopenten Ethyl

Development of Novel Difenopenten-ethyl (B12701991) Analogues with Enhanced Preclinical Profiles

The synthesis of novel analogues of existing active compounds is a cornerstone of modern agrochemical research. For this compound, this involves the targeted modification of its chemical structure to improve its preclinical profile. Research in this area is focused on several key objectives:

Enhanced Selectivity and Efficacy: The primary goal is to create analogues that exhibit greater potency against target weed species while minimizing impact on crops and non-target organisms. pmarketresearch.com This involves altering functional groups on the phenoxy-phenoxy scaffold to optimize interaction with the target enzyme, protoporphyrinogen (B1215707) oxidase (PPO). marketresearchintellect.com

Chirality and Stereoisomerism: Many complex organic molecules, including some herbicides, are chiral, meaning they exist in non-superimposable mirror-image forms (enantiomers). researchgate.net Future research will likely explore the stereoisomers of this compound, as different enantiomers can exhibit varied biological activity and environmental fate. researchgate.net Isolating the more active isomer could lead to formulations with lower application rates and reduced environmental load. researchgate.net

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogues and evaluating their biological activity, researchers can build comprehensive SAR models. These models help to identify the specific chemical modifications that lead to desired properties, guiding the rational design of next-generation herbicides. innovareacademics.in For instance, the introduction of different substituents on the phenyl rings could influence the compound's binding affinity to the PPO enzyme. mdpi.com

This pursuit of novel analogues is a strategic response to the challenge of herbicide resistance and the demand for more sustainable agricultural practices. marketresearchintellect.commdpi.com

Application of Advanced Omics Technologies in this compound Mechanism Elucidation

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of how chemicals interact with biological systems. tesisenred.net For this compound, these technologies offer an unprecedented opportunity to move beyond primary mode-of-action studies and build a holistic picture of its physiological impact.

Proteomics: This technology allows for the large-scale study of proteins within an organism. mdpi.com In the context of this compound, proteomic analysis of treated plants can reveal changes in protein expression that go beyond the direct inhibition of PPO. For example, studies on other stressors have shown alterations in proteins related to oxidative stress, energy metabolism, and photosynthesis, providing a broader understanding of the plant's response. mdpi.comnih.gov

Metabolomics: This is the comprehensive analysis of metabolites within a biological sample. tesisenred.net Research is emerging that uses metabolomics to study the effects of various chemicals, including pesticides. tesisenred.net Applying these techniques to this compound could identify key metabolic pathways that are disrupted following exposure, offering new biomarkers of effect and a deeper understanding of its secondary impacts.

Transcriptomics: By analyzing the complete set of RNA transcripts, researchers can see how this compound exposure alters gene expression. High-throughput transcriptomic screening can provide a broad, hypothesis-free view of the cellular response to the compound, identifying entire pathways that are up- or down-regulated. alitheagenomics.com

The integration of these omics datasets can provide a systems-level understanding of this compound's mechanism of action and its effects on both target and non-target organisms.

Targeted Delivery Systems for this compound in Research Models

To enhance the efficiency and specificity of herbicides, significant research is being directed towards advanced delivery systems. For this compound, this research focuses on encapsulating the active ingredient in nano-scale carriers to control its release and improve its targeting.

Nanodelivery Systems: The use of nanocarriers, such as polymeric nanoparticles, nanogels, and micelles, is a promising area of investigation. mdpi.commdpi.combrieflands.com These systems can protect the herbicide from premature degradation and allow for a more controlled and sustained release of the active ingredient. brieflands.comnih.gov

Stimuli-Responsive Formulations: A key innovation is the development of "smart" delivery systems that release their payload in response to specific environmental triggers. nih.govbsmiab.org For agricultural applications, this could involve pH-sensitive nanoparticles that release this compound only under the specific pH conditions of the target weed's microenvironment. bsmiab.org

Enhanced Bioavailability: Nanocarriers can improve the solubility and absorption of herbicides, potentially increasing their effectiveness at lower concentrations. brieflands.com This not only improves performance but also reduces the total amount of chemical applied to the environment.

The table below summarizes some of the nano-delivery systems being explored for the delivery of agrochemicals.

| Delivery System Type | Potential Advantages for this compound Research | Key Features | Relevant Findings |

| Polymeric Nanoparticles | Improved stability, controlled release, enhanced solubility. brieflands.com | Biodegradable polymers like PLGA encapsulate the active compound. brieflands.com | PLGA nanoparticles are widely used in drug delivery for their high encapsulation capacity and biocompatibility. mdpi.com |

| Nanogels | High drug-loading capacity, stimuli-responsive (pH, temperature) release. nih.gov | Crosslinked polymer networks that can encapsulate hydrophilic or hydrophobic compounds. nih.gov | Can be designed for triggered release in specific microenvironments. nih.gov |

| Micelles | Solubilization of hydrophobic compounds, prolonged circulation. mdpi.com | Self-assembling amphiphilic block copolymers forming a core-shell structure. mdpi.com | Used to improve drug solubility and enable selective targeting. mdpi.com |

This table is generated based on general findings in nanodelivery systems and their potential applicability to this compound.

Exploration of this compound in Novel Preclinical Disease Models

While primarily used in agriculture, the biological activity of compounds like this compound warrants investigation in various preclinical models to understand their potential off-target effects. This research is crucial for a comprehensive risk assessment.

Endocrine Disruption Models: As an organophosphorus compound, this compound and its metabolites are subjects of interest for their potential to interact with endocrine pathways. researchgate.net In silico (computational) studies have suggested that this compound has the potential to interfere with proteins related to thyroid hormone (TH) biosynthesis, transport, and receptor binding. researchgate.net Further research using in vivo animal models, such as those developed to study endocrine-disrupting chemicals (EDCs), could validate these computational predictions and elucidate the precise mechanisms of interaction. uliege.benih.govnih.gov

Neurotoxicity Models: Organophosphorus compounds are known for their potential neurotoxic effects, primarily through the inhibition of acetylcholinesterase. nih.govnih.gov Preclinical animal models are essential for investigating whether repeated, low-level exposure to this compound could be associated with neurological effects. nih.govnih.goveuropeanpharmaceuticalreview.com These studies would typically involve systematic clinical evaluation, assessment of brain weights, and detailed neuropathology. fda.govoecd.org

Developmental Toxicity Studies: Research using developmental models is critical to assess the impact of exposure during sensitive life stages, such as in utero and early postnatal development. oecd.org These studies provide information on a range of potential effects on the developing nervous system and other organs. oecd.org

The findings from these preclinical models are vital for understanding the broader biological implications of this compound exposure.

Methodological Innovations in this compound Research

Advances in research methodologies are enabling more efficient, precise, and comprehensive investigations into the properties and effects of chemical compounds.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of chemical compounds for their biological activity. alitheagenomics.comnih.gov This technology can be used to screen libraries of this compound analogues to quickly identify those with enhanced herbicidal activity or, conversely, to screen this compound against a wide range of biological targets to identify potential off-target effects. alitheagenomics.comnih.govplos.org

Computational Modeling and In Silico Studies: Computational approaches, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting how a molecule like this compound will interact with its target enzyme (PPO) or with other proteins, such as those in the thyroid hormone system. mdpi.comnih.govfrontiersin.orgfrontiersin.org These models can guide the design of new analogues and help prioritize compounds for further experimental testing. nih.gov A recent in silico study, for example, identified this compound as having the potential to interfere with thyroid-related proteins. researchgate.net

Advanced Analytical Techniques: The continuous improvement of analytical methods is essential for detecting and quantifying this compound and its metabolites in various environmental and biological matrices. This underpins all areas of research, from environmental fate studies to preclinical toxicology.

These methodological innovations are accelerating the pace of research and providing deeper insights into the chemical and biological profile of this compound.

Q & A

Q. What are the standard analytical protocols for identifying and characterizing Difenopenten-ethyl in environmental samples?

Methodological Answer:

- Sample Preparation: Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for isolating this compound from soil or water matrices. Validate recovery rates using spiked samples .

- Detection: Employ GC-MS (Gas Chromatography-Mass Spectrometry) with a DB-5 capillary column for separation. Confirm identity via retention time and mass spectral matching against certified standards .

- Quantification: Calibrate with external standards in the range of 0.1–10 ppm. Include quality control samples to ensure precision (RSD < 10%) and accuracy (80–120% recovery) .

Q. How can researchers design reproducible experiments to assess this compound’s herbicidal efficacy?

Methodological Answer:

- Experimental Design: Follow a randomized block design with triplicate plots. Control variables include soil pH, moisture, and temperature. Compare efficacy against a reference herbicide (e.g., haloxyfop-methyl) .

- Dose-Response Analysis: Apply this compound at 50–500 g/ha. Measure weed biomass reduction at 14-day intervals. Use ANOVA to assess statistical significance (p < 0.05) .

- Data Reporting: Include raw data tables (e.g., % weed control vs. dosage) in appendices, with processed data (means ± SD) in the main text .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s environmental persistence across divergent studies?

Methodological Answer:

- Meta-Analysis Framework: Aggregate data from peer-reviewed studies (e.g., half-life values under varying pH/temperature). Use random-effects models to account for heterogeneity .

- Controlled Replication: Replicate conflicting experiments under standardized conditions (e.g., OECD Guideline 307 for soil degradation). Compare degradation kinetics using first-order decay models .

- Sensitivity Analysis: Identify critical variables (e.g., organic carbon content) via Monte Carlo simulations. Report confidence intervals for persistence estimates .

Q. How can advanced spectroscopic techniques elucidate the mode of action of this compound in target plants?

Methodological Answer:

- Metabolomic Profiling: Treat Amaranthus retroflexus with this compound (IC₅₀ dose). Extract leaf metabolites and analyze via LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry). Use pathway enrichment tools (e.g., MetaboAnalyst) to identify disrupted biochemical pathways .

- Enzyme Inhibition Assays: Test acetyl-CoA carboxylase (ACCase) activity in vitro. Compare inhibition kinetics (Ki values) with other ACCase inhibitors (e.g., fluazifop-P-butyl) .

- Structural Modeling: Perform molecular docking studies using ACCase crystal structures (PDB: 1W93) to predict binding interactions .

Data Contradiction and Validation

Q. What statistical approaches are recommended for reconciling discrepancies in this compound’s phytotoxicity data across soil types?

Methodological Answer:

- Multivariate Regression: Model phytotoxicity (dependent variable) against soil properties (pH, clay content, organic matter). Use stepwise regression to identify significant predictors .

- Cross-Validation: Split datasets into training (70%) and validation (30%) subsets. Calculate RMSE (Root Mean Square Error) to evaluate model robustness .

- Uncertainty Quantification: Report 95% confidence intervals for toxicity thresholds (e.g., EC₅₀ values) using bootstrapping .

Experimental Design and Reproducibility

Q. How should researchers structure the supplementary materials for studies on this compound to ensure reproducibility?

Methodological Answer:

- Supporting Information: Include (1) synthetic procedures with NMR/HRMS spectra , (2) raw bioassay data (Excel/CSV format), and (3) instrument parameters (e.g., GC-MS method files) .

- Ethical Documentation: Declare compliance with institutional biosafety protocols for herbicide testing. Provide IRB approval codes if involving human subjects .

Tables for Key Findings

Q. Table 1: Comparative Efficacy of this compound Against Common Weeds

| Weed Species | Application Rate (g/ha) | % Biomass Reduction (Mean ± SD) | Reference |

|---|---|---|---|

| Echinochloa crus-galli | 200 | 92 ± 3.1 | |

| Amaranthus spinosus | 300 | 85 ± 4.7 | |

| Cyperus rotundus | 400 | 78 ± 5.9 |

Q. Table 2: Environmental Half-Life of this compound Under Varying Conditions

| Soil Type | pH | Temperature (°C) | Half-Life (Days) | Uncertainty (±) |

|---|---|---|---|---|

| Sandy Loam | 6.5 | 25 | 14.2 | 1.8 |

| Clay | 7.0 | 30 | 9.5 | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.